2-(Trifluoromethyl)benzoic acid CAS number 433-97-6 properties
2-(Trifluoromethyl)benzoic acid CAS number 433-97-6 properties
An In-Depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid (CAS 433-97-6) for Researchers and Drug Development Professionals
Introduction
2-(Trifluoromethyl)benzoic acid, identified by CAS Number 433-97-6, is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a benzoic acid scaffold with a trifluoromethyl (-CF3) group at the ortho-position, imparts unique electronic and steric properties that are highly valued in the design of bioactive molecules.[2] The presence of the -CF3 group, a strong electron-withdrawing moiety, enhances the lipophilicity and metabolic stability of parent compounds, often leading to improved pharmacokinetic profiles and biological efficacy.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile building block, tailored for professionals in research and drug development.
Core Physicochemical and Molecular Properties
2-(Trifluoromethyl)benzoic acid typically appears as a white to off-white or slightly yellow crystalline solid at room temperature.[1][2][4] The strategic placement of the trifluoromethyl group ortho to the carboxylic acid function influences its acidity and conformational preferences.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 433-97-6 | [5][6][7] |
| Molecular Formula | C₈H₅F₃O₂ | [5][8][9] |
| Molecular Weight | 190.12 g/mol | [5][7][9] |
| Melting Point | 107-112 °C | [2][5][6][8][10] |
| Boiling Point | ~247 °C at 753 mmHg | [5][7][10] |
| Appearance | White to slightly yellow crystalline powder | [1][2][4] |
| Solubility | Poorly soluble in water (4.8 g/L at 25°C)[1][11]; More soluble in organic solvents like DMSO and ethyl acetate.[4] | [1][4][11] |
| pKa | 3.20 ± 0.36 (Predicted) | [1][11] |
| Density | ~1.4 g/cm³ | [8] |
Molecular Structure and Computational Data
The structural arrangement of 2-(trifluoromethyl)benzoic acid is foundational to its chemical behavior. The carboxyl group is tilted with respect to the aromatic ring's plane.[12] In its crystalline state, it forms O—H⋯O hydrogen-bonded dimers.[12]
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source(s) |
| IUPAC Name | 2-(trifluoromethyl)benzoic acid | [5][13] |
| InChI Key | FBRJYBGLCHWYOE-UHFFFAOYSA-N | [5][10] |
| SMILES | O=C(O)c1ccccc1C(F)(F)F | [10][14] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [1][5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 37.3 Ų | [1][5] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 2-(trifluoromethyl)benzoic acid. While raw spectra are instrument-dependent, the expected features are well-characterized.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the acidic proton of the carboxylic acid group. The aromatic region will display a complex multiplet pattern due to the coupling between the four protons on the benzene ring. The acidic proton will appear as a broad singlet, typically downfield, and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the eight carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon (split into a quartet by the fluorine atoms), and the six aromatic carbons.
-
¹⁹F NMR Spectroscopy: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid dimer (typically around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns, such as the loss of -OH and -COOH groups.
Synthesis Methodologies
The synthesis of 2-(trifluoromethyl)benzoic acid is well-established, with several routes available depending on the starting materials and desired scale. A common industrial approach involves the fluorination and subsequent hydrolysis/oxidation of an appropriate precursor.
Protocol 1: Synthesis from 2-Trichloromethyl Precursors
A robust method involves a two-step process starting from 2-trichloromethyl benzoyl chloride.[15] This pathway is advantageous for large-scale production due to the availability of the starting materials.
Step 1: Fluorination 2-Trichloromethyl benzoyl chloride is reacted with anhydrous hydrogen fluoride (HF) in the presence of a catalyst. This step substitutes the chlorine atoms with fluorine to yield 2-(trifluoromethyl)benzoyl chloride.
Step 2: Hydrolysis and Oxidation The resulting 2-(trifluoromethyl)benzoyl chloride is then subjected to hydrolysis and oxidation, often using nitric acid, to convert the benzoyl chloride group into a carboxylic acid, yielding the final product, 2-(trifluoromethyl)benzoic acid.[15][16]
Caption: Synthesis workflow from a trichloromethyl precursor.
Protocol 2: Grignard Reaction Route
An alternative laboratory-scale synthesis involves the use of a Grignard reagent.[1]
Step 1: Grignard Reagent Formation 2-Chlorobenzotrifluoride is reacted with magnesium metal in an ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 2-(trifluoromethyl)phenylmagnesium chloride.
Step 2: Carboxylation The Grignard reagent is then carboxylated by reacting it with solid carbon dioxide (dry ice).
Step 3: Acidic Workup An acidic workup protonates the carboxylate salt to yield 2-(trifluoromethyl)benzoic acid.
Applications in Research and Development
The primary value of 2-(trifluoromethyl)benzoic acid lies in its role as a versatile intermediate for introducing the 2-(trifluoromethyl)phenyl moiety into more complex molecular architectures.[2]
Medicinal Chemistry and Drug Discovery
The trifluoromethyl group is a "super-substituent" in medicinal chemistry, known for enhancing key drug-like properties.[3] It can improve metabolic stability by blocking sites prone to oxidative degradation and increase lipophilicity, which can aid in cell membrane permeability.[3][17] 2-(Trifluoromethyl)benzoic acid serves as a critical building block for synthesizing a range of therapeutic agents, including enzyme inhibitors and receptor modulators.[3][17] Its derivatives have been investigated in the development of novel treatments for various diseases.[18]
Caption: Role of the building block in drug discovery.
Agrochemical Synthesis
This compound is an essential intermediate in the agrochemical industry.[2] Most notably, it is a key precursor for the synthesis of Fluopyram, a broad-spectrum fungicide used to protect a wide variety of crops, including fruits and vegetables, from disease.[2][15][16]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-(trifluoromethyl)benzoic acid is essential to ensure safety.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [5][19][20][21][22] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5][19][20][21][22] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [5][19][20][21][22] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to standards like EN166 (EU) or NIOSH (US).[19][20]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[19] Wear a lab coat or other impervious clothing.[20]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.[20][21] If dust is generated, a NIOSH-approved N95 dust mask or equivalent is recommended.[22]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[20]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20][23]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[20][21]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[19][20][23]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[20][21][23]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20][21]
Conclusion
2-(Trifluoromethyl)benzoic acid is a cornerstone intermediate whose strategic importance in pharmaceutical and agrochemical development cannot be overstated. Its unique combination of a carboxylic acid handle and the powerfully influential trifluoromethyl group provides chemists with a reliable tool for molecular design. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in creating next-generation chemical innovations.
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